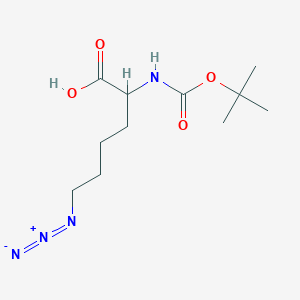
Boc-Lys(N)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys(N)-OH) is a derivative of the amino acid lysine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions. This compound is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(N)-OH typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl group. This is achieved by reacting lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Boc-Lys(N)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Amidation: this compound can react with carboxylic acids or their derivatives to form amides. This reaction is often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution: The amino group of this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Amidation: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Deprotection: Lysine.
Amidation: Boc-protected peptides.
Substitution: Boc-protected lysine derivatives.
科学的研究の応用
Boc-Lys(N)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
作用機序
The primary function of Boc-Lys(N)-OH is to serve as a protected amino acid in peptide synthesis. The Boc group prevents the amino group from participating in unwanted side reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group of lysine, which can then participate in further reactions or interactions .
類似化合物との比較
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine hydroxysuccinimide ester (Boc-Lys(Boc)-OSu): Used in similar applications but with different reactivity due to the presence of the hydroxysuccinimide ester group.
Nα-(tert-Butoxycarbonyl)-L-lysine 4-nitrophenyl ester (Boc-Lys(Boc)-ONp): Another derivative used in peptide synthesis with distinct properties.
Uniqueness
Boc-Lys(N)-OH is unique due to its stability and ease of removal of the Boc group under mild acidic conditions. This makes it a preferred choice in peptide synthesis, offering high yield and purity of the final product .
特性
分子式 |
C11H20N4O4 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17) |
InChIキー |
SKRPDWWWUARZIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B13662671.png)
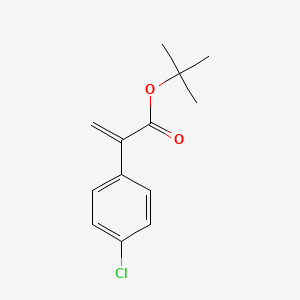
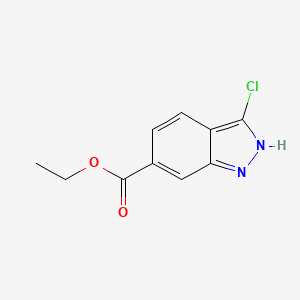
![6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13662695.png)
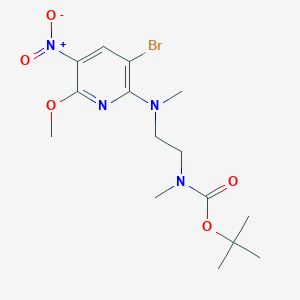

![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)
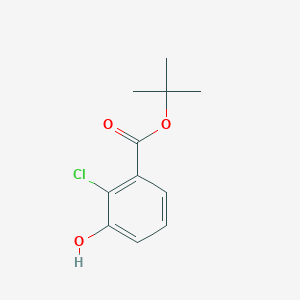

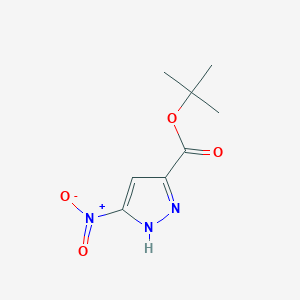
![2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13662734.png)
![1,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13662739.png)
